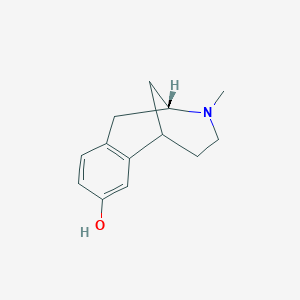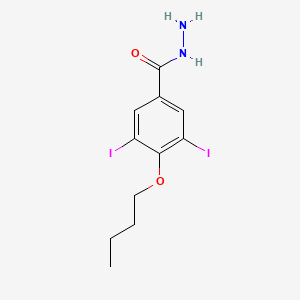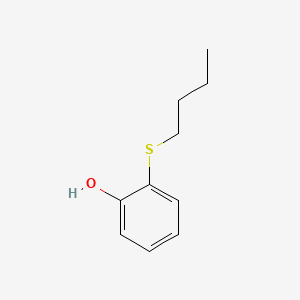
Phenol, 2-(butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(butylthio)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound has a butylthio group (-S-C4H9) attached to the second position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-(butylthio)- can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with butylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the butylthio group.
Industrial Production Methods
Industrial production of phenol, 2-(butylthio)- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product’s quality and purity. Techniques such as distillation and recrystallization are commonly employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
Phenol, 2-(butylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phenol, 2-(butylthio)- involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the butylthio group can interact with hydrophobic regions. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group attached to the fourth position of the resorcinol ring.
1-Naphthol: A phenolic compound with a hydroxyl group attached to a naphthalene ring.
Uniqueness
Phenol, 2-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
24362-87-6 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-butylsulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
IUBAHWJEUCYURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



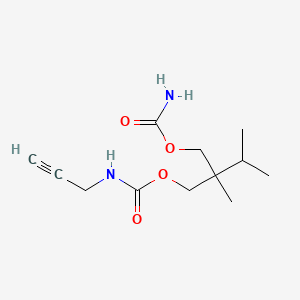

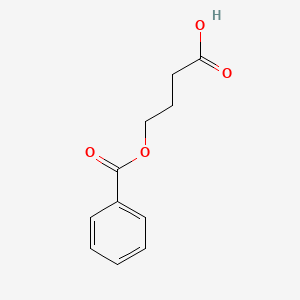
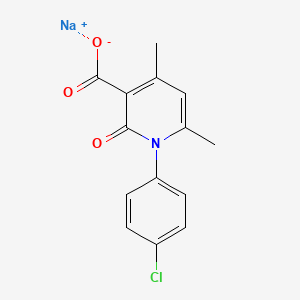



![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
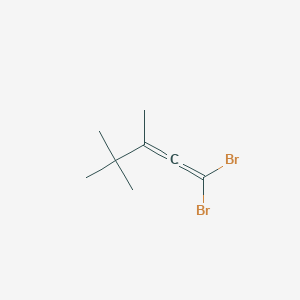
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
